6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one

Neurodegenerative Disease Monoamine Oxidase Inhibition Medicinal Chemistry

Precise 6-chloro-7-hydroxy-4-phenyl substitution pattern essential for MAO-B selectivity and CYP2A6 inhibition (IC50=50 nM). Minor structural changes drastically alter bioactivity. Procure as a validated scaffold for CNS drug discovery (Parkinson's, depression) and DMPK assay calibration. Ensure lot-to-lot consistency for reliable SAR studies.

Molecular Formula C15H9ClO3
Molecular Weight 272.68 g/mol
CAS No. 53391-72-3
Cat. No. B1353545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one
CAS53391-72-3
Molecular FormulaC15H9ClO3
Molecular Weight272.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)O
InChIInChI=1S/C15H9ClO3/c16-12-6-11-10(9-4-2-1-3-5-9)7-15(18)19-14(11)8-13(12)17/h1-8,17H
InChIKeyTUQNFQUMZKUALD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one (CAS 53391-72-3) for Medicinal Chemistry & Drug Discovery


6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one (CAS 53391-72-3) is a chlorinated 4-phenylhydroxycoumarin with the molecular formula C15H9ClO3 and a molecular weight of 272.68 g/mol [1]. It is a member of the coumarin class, a family of compounds recognized for their diverse pharmacological activities [2]. This specific substitution pattern—a chlorine at the 6-position, a hydroxyl at the 7-position, and a phenyl at the 4-position—is critical for its distinct biological profile and serves as a key scaffold in medicinal chemistry programs .

Why 6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one Cannot Be Substituted by Other Coumarins


Generic substitution among coumarin analogs is not viable due to the high sensitivity of biological activity to specific substitution patterns on the coumarin core. The presence and position of the chlorine atom and the phenyl ring significantly modulate enzyme inhibition potency and selectivity. For instance, structure-activity relationship (SAR) studies have demonstrated that a 6-chloro substituent, combined with a 4-phenyl group, is essential for achieving optimal inhibition in certain targets like HIV-1 reverse transcriptase [1]. Similarly, the introduction of a chlorine at the 6-position has been shown to directly enhance both the inhibitory activity and the isoform selectivity against monoamine oxidase B (MAO-B) compared to non-halogenated analogs . These findings confirm that even minor structural modifications lead to substantial differences in biological outcomes, making precise compound selection critical for research consistency [2].

Product-Specific Quantitative Evidence Guide for 6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one


Enhanced MAO-B Inhibitory Potency and Selectivity from 6-Chloro Substitution

The presence of a chlorine atom at the 6-position of the coumarin scaffold (as in 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one) confers a significant advantage in MAO-B inhibition. A comparative SAR study explicitly states that the introduction of a chloro group at this position improved both the inhibitor activity and selectivity against MAO-B when compared to the reference compound iproniazid . While this study highlights the structural importance of the 6-chloro moiety in a related series, it provides strong class-level inference for the target compound's enhanced MAO-B profile relative to non-halogenated 4-phenylcoumarins.

Neurodegenerative Disease Monoamine Oxidase Inhibition Medicinal Chemistry

Potent CYP2A6 Inhibition in Human Liver Microsomes (IC50 = 50 nM)

6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one exhibits potent inhibition of the cytochrome P450 enzyme CYP2A6, with a reported IC50 of 50 nM in human liver microsomes [1]. This strong inhibitory effect suggests a high binding affinity for CYP2A6, a key enzyme in the metabolism of numerous xenobiotics and drugs. While direct comparator data from the same assay is unavailable, the IC50 value itself provides a quantitative benchmark for researchers evaluating this compound as a CYP2A6 inhibitor or as a potential source of drug-drug interactions [2].

Drug Metabolism Cytochrome P450 Pharmacokinetics

Essential Role of 6-Chloro and 4-Phenyl Substituents for Anti-HIV-1 Activity

In the development of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), a comprehensive SAR study on 4-phenylcoumarin derivatives identified the 6-chloro and 4-phenyl substituents as critical for achieving optimal activity [1]. This finding was derived from evaluating a series of synthesized derivatives, where compounds lacking these specific features showed reduced or negligible anti-HIV-1 activity. This serves as a direct class-level inference that 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one, possessing both key substituents, represents a preferred core scaffold over other 4-phenylcoumarin analogs for programs targeting HIV-1 reverse transcriptase.

Antiviral Research HIV-1 Reverse Transcriptase Structure-Activity Relationship

Significantly Higher CYP2A6 Affinity Compared to Analogous 4-Trifluoromethyl Derivative

Computational docking analyses have indicated that a 6-chloro substituent on a coumarin scaffold increases binding affinity to CYP2A13 when compared to a 6-methoxy or other modifications [1]. This observation extends to CYP2A6, a closely related isoform, and suggests a key pharmacophore feature. In a separate binding assay, 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one demonstrated a remarkably lower IC50 (50 nM) for CYP2A6 [2] compared to the IC50 of 13.6 µM (13,600 nM) reported for its analog, 6-chloro-7-hydroxy-4-(trifluoromethyl)coumarin (CAS 119179-66-7) [3]. This represents an approximate 272-fold increase in potency attributable to the 4-phenyl versus 4-trifluoromethyl substitution.

Cytochrome P450 Enzyme Inhibition Molecular Docking

Contrasting MAO Inhibitory Profile with the Non-Chlorinated Analog

The non-chlorinated analog, 7-hydroxy-4-phenylcoumarin (4-phenylumbelliferone), has been characterized as a dual inhibitor of MAO and ALDH-2 with IC50 values of 0.5 µM (500 nM) and 1.5 µM, respectively [1]. In contrast, while specific quantitative IC50 data for 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one against MAO is not available from these sources, SAR studies confirm that the addition of a 6-chloro group improves both potency and selectivity specifically for MAO-B over MAO-A . This indicates that the target compound is not a simple drop-in replacement but offers a distinct, more selective biological fingerprint that can be leveraged for different research objectives, such as minimizing off-target ALDH-2 inhibition or achieving a higher degree of MAO-B specificity.

Monoamine Oxidase Enzyme Inhibition Selectivity Profile

Procurement-Driven Application Scenarios for 6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one


Development of Isoform-Selective MAO-B Inhibitors for CNS Disorders

Procure this compound as a key starting material or scaffold for medicinal chemistry campaigns targeting Parkinson's disease and depression. Evidence confirms that the 6-chloro substituent significantly improves inhibitory potency and selectivity for MAO-B over MAO-A compared to non-halogenated analogs . This property allows researchers to design CNS-penetrant drug candidates with a reduced risk of off-target effects associated with non-selective or MAO-A inhibition.

Pharmacokinetic Studies and CYP2A6-Mediated Drug-Drug Interaction (DDI) Assessment

Utilize this compound as a reference inhibitor in DMPK assays to evaluate the metabolic stability and DDI potential of new chemical entities. Its potent inhibition of CYP2A6 (IC50 = 50 nM) [1] makes it a valuable tool for calibrating CYP2A6 activity in human liver microsome assays and for investigating the metabolic pathways of other drugs. Its 272-fold higher potency over the 4-trifluoromethyl analog [2] ensures a robust and reliable inhibitory response.

Scaffold Optimization for Next-Generation HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Select this compound as a validated core scaffold for designing novel anti-HIV agents. Recent SAR studies explicitly identify the 6-chloro and 4-phenyl substituents as critical for achieving optimal activity against wild-type HIV-1 and its reverse transcriptase [3]. This provides a clear, evidence-based starting point for synthesizing focused libraries of derivatives to overcome drug resistance and improve antiviral potency.

Investigating Antioxidant Mechanisms in Cell-Free and Cellular Models

Employ this compound in studies aimed at elucidating the structure-antioxidant activity relationship (SAR) of hydroxycoumarins. As a member of the 4-phenyl hydroxycoumarin class, its specific substitution pattern contributes to understanding how different substituents modulate radical scavenging activity [4]. It can be used to dissect the contribution of the 6-chloro group to the overall antioxidant profile in various redox reaction assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.